1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
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Overview
Description
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the triazole and piperazine intermediates. The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, catalyzed by copper (I) ions. The piperazine ring is then sulfonylated using a suitable sulfonyl chloride reagent. The final step involves the coupling of the triazole and piperazine intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine involves its ability to coordinate with metal ions, particularly copper (I) ions. This coordination facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely used in click chemistry. The compound’s triazole and piperazine rings provide stability and specificity in binding to metal ions, enhancing the efficiency and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Benzyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
- 1-[(1-Methyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
- 1-[(1-Phenyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
Uniqueness
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine stands out due to its tert-butyl group, which provides steric hindrance and enhances the compound’s stability and reactivity. This makes it particularly effective in catalytic and bioorthogonal applications compared to its similar counterparts .
Properties
IUPAC Name |
1-[(1-tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-16(2,3)22-13-14(18-19-22)12-20-7-9-21(10-8-20)25(23,24)15-5-4-6-17-11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOPGSPIOIQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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